molecular formula C17H24O4 B1325968 Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate CAS No. 898757-73-8

Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate

Cat. No.: B1325968
CAS No.: 898757-73-8
M. Wt: 292.4 g/mol
InChI Key: JJLHRUXVNHYAGY-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate: is an organic compound belonging to the family of esters. It is characterized by its molecular formula C17H24O4 and a molecular weight of 292.37 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate typically involves the esterification of 6-oxo-6-(4-isopropoxyphenyl)hexanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. The reaction conditions are optimized to achieve maximum efficiency, and the product is purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release the active 6-oxo-6-(4-isopropoxyphenyl)hexanoic acid, which can then interact with enzymes and receptors in biological systems. The pathways involved include ester hydrolysis and subsequent interactions with target proteins .

Comparison with Similar Compounds

Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate can be compared with similar compounds such as:

  • Ethyl 6-oxo-6-(4-methoxyphenyl)hexanoate
  • Ethyl 6-oxo-6-(4-ethoxyphenyl)hexanoate
  • Ethyl 6-oxo-6-(4-propoxyphenyl)hexanoate

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different alkoxy groups can influence the chemical reactivity and biological activity of these compounds .

Properties

IUPAC Name

ethyl 6-oxo-6-(4-propan-2-yloxyphenyl)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-4-20-17(19)8-6-5-7-16(18)14-9-11-15(12-10-14)21-13(2)3/h9-13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLHRUXVNHYAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645790
Record name Ethyl 6-oxo-6-{4-[(propan-2-yl)oxy]phenyl}hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-73-8
Record name Ethyl 4-(1-methylethoxy)-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-oxo-6-{4-[(propan-2-yl)oxy]phenyl}hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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